molecular formula C28H16N8Na2O13S2 B14471785 Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate CAS No. 70210-24-1

Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate

Cat. No.: B14471785
CAS No.: 70210-24-1
M. Wt: 782.6 g/mol
InChI Key: LVGAADSJOUNIDE-UHFFFAOYSA-L
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Description

5-2,4-dihydroxy-5-(4-nitrophenyl)azophenylazo-4-hydroxy-3-(4-nitrophenyl)azonaphthalene-2,7-disulphonate (sodium salt) is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industries. This compound is characterized by its multiple azo groups, which contribute to its stability and color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-2,4-dihydroxy-5-(4-nitrophenyl)azophenylazo-4-hydroxy-3-(4-nitrophenyl)azonaphthalene-2,7-disulphonate (sodium salt) typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 2,4-dihydroxy-5-(4-nitrophenyl)aniline. This involves treating the aniline derivative with nitrous acid under acidic conditions to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-hydroxy-3-(4-nitrophenyl)azonaphthalene-2,7-disulphonic acid. This step is carried out in an alkaline medium to facilitate the formation of the azo bond.

    Neutralization: The resulting product is neutralized with sodium hydroxide to form the sodium salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-2,4-dihydroxy-5-(4-nitrophenyl)azophenylazo-4-hydroxy-3-(4-nitrophenyl)azonaphthalene-2,7-disulphonate (sodium salt) undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction of the azo groups can lead to the formation of amines.

    Substitution: The hydroxyl and nitro groups can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Substitution reactions typically involve reagents like halogens or sulfonating agents.

Major Products

    Oxidation: Various quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

5-2,4-dihydroxy-5-(4-nitrophenyl)azophenylazo-4-hydroxy-3-(4-nitrophenyl)azonaphthalene-2,7-disulphonate (sodium salt) has several scientific research applications:

    Chemistry: Used as a dye and pigment in various chemical processes.

    Biology: Employed in staining techniques for microscopy and other biological assays.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Widely used in the textile and printing industries for coloring fabrics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The molecular targets and pathways involved include:

    Azo Bond Formation: The azo groups can form stable bonds with other molecules, leading to the formation of complex structures.

    Electron Transfer: The compound can participate in electron transfer reactions, which are crucial in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(2-hydroxy-3,5-dinitrophenyl)azo]naphthalene-2,7-disulphonate
  • 2-Hydroxy-5-((4-nitrophenyl)diazenyl)benzaldehyde

Uniqueness

5-2,4-dihydroxy-5-(4-nitrophenyl)azophenylazo-4-hydroxy-3-(4-nitrophenyl)azonaphthalene-2,7-disulphonate (sodium salt) is unique due to its multiple azo groups and the presence of both hydroxyl and nitro substituents. These features contribute to its stability, vibrant color properties, and versatility in various applications.

Properties

CAS No.

70210-24-1

Molecular Formula

C28H16N8Na2O13S2

Molecular Weight

782.6 g/mol

IUPAC Name

disodium;5-[[2,4-dihydroxy-5-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C28H18N8O13S2.2Na/c37-23-13-24(38)21(12-20(23)31-29-15-1-5-17(6-2-15)35(40)41)32-33-22-11-19(50(44,45)46)9-14-10-25(51(47,48)49)27(28(39)26(14)22)34-30-16-3-7-18(8-4-16)36(42)43;;/h1-13,37-39H,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2

InChI Key

LVGAADSJOUNIDE-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2O)O)N=NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=C(C=C5)[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+]

Origin of Product

United States

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